![molecular formula C10H20O7S4-2 B561648 3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate) CAS No. 212262-02-7](/img/structure/B561648.png)
3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known as 3,3’-((Oxybis(ethane-2,1-diyl))bis(oxy))dipropanoic acid, has the empirical formula C10H18O7 and a molecular weight of 250.25 . It is a solid or semi-solid or liquid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18O7/c11-9(12)1-3-15-5-7-17-8-6-16-4-2-10(13)14/h1-8H2,(H,11,12)(H,13,14) . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is stored in a sealed container in a dry room at room temperature .科学的研究の応用
Chemical Synthesis and Catalysis
- The study of biologically produced diols like 1,3-propanediol, which shares relevance with the synthesis pathways of complex organic compounds, discusses the challenges in the separation and purification processes, highlighting the need for efficient and cost-effective methods in downstream processing (Zhi-Long Xiu & A. Zeng, 2008).
Microbial Degradation of Hydrocarbons
- Research on the anaerobic oxidation of hydrocarbons like ethane, propane, and butane by marine microbes sheds light on the biological processes that can degrade or transform these compounds in environmental contexts, offering insights into microbial biofilters and their role in carbon and sulfur cycles (Rajesh Singh, Michael S. Guzman, & A. Bose, 2017).
Oxidative Functionalization of Alkanes
- Investigations into the oxidative functionalization of alkanes , including methane and propane, using rhodium complexes as catalysts, provide understanding on the activation and transformation of simple alkanes into more valuable chemicals, which might be relevant to exploring the reactivity and applications of complex sulfonothioate compounds (E. G. Chepaikin & V. Borshch, 2015).
Ionic Liquid Membranes for Gas Separation
- The development of ionic liquid membranes (SILMs) for gas separations, including CO2/N2 and CO2/CH4, might offer a perspective on the use of complex organic compounds in enhancing separation technologies and membrane efficiency, potentially relevant to the applications of sulfonothioate derivatives (P. Scovazzo, 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .
特性
| { "Design of Synthesis Pathway": "The synthesis pathway of 3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate) involves the reaction of ethylene glycol, propane-1-thiol, and chlorosulfonic acid to form 3-(sulfonothioylthio)propane-1-ol. This intermediate is then reacted with 1,3-dibromopropane to form 3-(bromomethylsulfanyl)propane-1-sulfonic acid. Finally, the target compound is obtained by reacting the intermediate with sodium hydroxide and ethylene oxide.", "Starting Materials": ["Ethylene glycol", "Propane-1-thiol", "Chlorosulfonic acid", "1,3-dibromopropane", "Sodium hydroxide", "Ethylene oxide"], "Reaction": ["1. Ethylene glycol, propane-1-thiol, and chlorosulfonic acid are mixed and stirred at room temperature for several hours to obtain 3-(sulfonothioylthio)propane-1-ol.", "2. To the above reaction mixture, 1,3-dibromopropane is added dropwise and the reaction is stirred at room temperature for several hours to obtain 3-(bromomethylsulfanyl)propane-1-sulfonic acid.", "3. The intermediate obtained in step 2 is dissolved in water and neutralized with sodium hydroxide.", "4. Ethylene oxide is added to the above reaction mixture and stirred at room temperature for several hours to obtain the target compound 3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate)."] } | |
CAS番号 |
212262-02-7 |
分子式 |
C10H20O7S4-2 |
分子量 |
380.5 g/mol |
IUPAC名 |
oxido-[3-[2-[2-(3-oxidosulfonothioylpropoxy)ethoxy]ethoxy]propyl]-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C10H22O7S4/c11-20(12,18)9-1-3-15-5-7-17-8-6-16-4-2-10-21(13,14)19/h1-10H2,(H,11,12,18)(H,13,14,19)/p-2 |
InChIキー |
POMUZIRTZNURIV-UHFFFAOYSA-L |
SMILES |
C(COCCOCCOCCCS(=O)(=S)[O-])CS(=O)(=S)[O-] |
正規SMILES |
C(COCCOCCOCCCS(=O)(=S)[O-])CS(=O)(=S)[O-] |
同義語 |
Methanesulfonothioic Acid S,S’-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]ester; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![L-Cysteine,L-cysteinyl-L-lysyl-L-phenylalanyl-L-phenylalanyl-D-tryptophyl-4-[[(1-methylethyl)amino]methyl]-L-phenylalanyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-, cyclic (111)-disulfide](/img/structure/B561565.png)
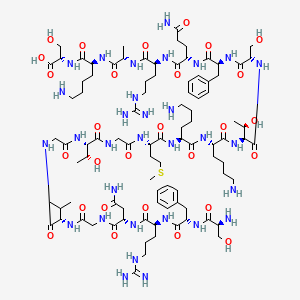
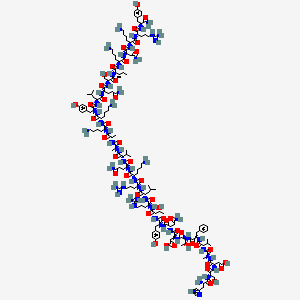

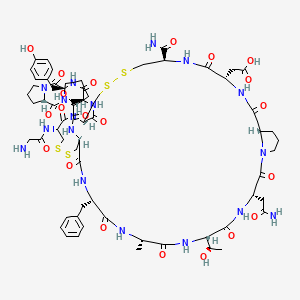


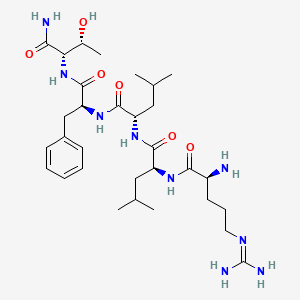

![[Ala17]-MCH](/img/no-structure.png)
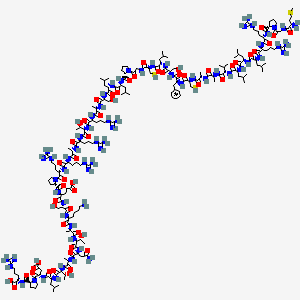
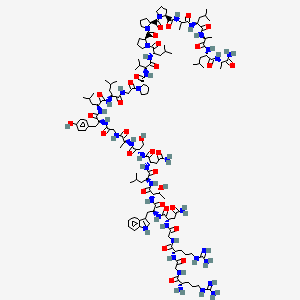

![(2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[3-cyclohexyl-1-hydroxy-2-(undecylamino)propyl]amino]pentanediamide](/img/structure/B561588.png)
